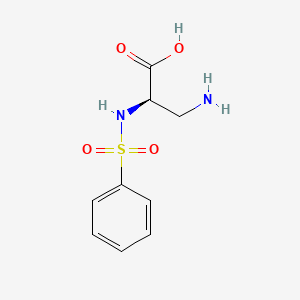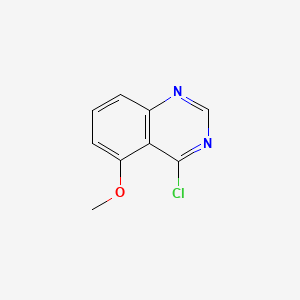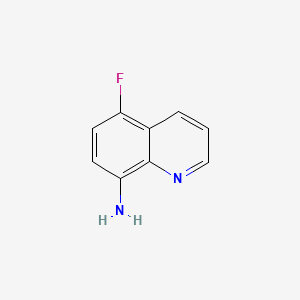
5-氟喹啉-8-胺
描述
5-Fluoroquinolin-8-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .
科学研究应用
5-Fluoroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
作用机制
Target of Action
5-Fluoroquinolin-8-amine, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for replication in bacteria .
Mode of Action
The compound interacts with its target by inhibiting the bacterial DNA-gyrase . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the replication of bacterial DNA is halted, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 5-Fluoroquinolin-8-amine is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of the double-stranded DNA, which is a necessary step for DNA replication . This inhibition disrupts the entire replication process, leading to the cessation of bacterial growth and multiplication .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good oral bioavailability, wide distribution in body tissues, and elimination primarily through renal excretion
Result of Action
The primary result of the action of 5-Fluoroquinolin-8-amine is the inhibition of bacterial growth and multiplication . By preventing DNA replication in bacteria, the compound effectively kills the bacteria, making it a potent antimicrobial agent .
Action Environment
The action, efficacy, and stability of 5-Fluoroquinolin-8-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and consequently its bioavailability . Additionally, the presence of divalent cations like magnesium and calcium can interfere with the activity of fluoroquinolones . More research is needed to understand the specific environmental influences on 5-Fluoroquinolin-8-amine.
生化分析
Biochemical Properties
Quinoline derivatives, to which 5-Fluoroquinolin-8-amine belongs, are known to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the quinoline derivative and the biochemical context in which it is present .
Cellular Effects
Fluoroquinolones, a class of compounds related to 5-Fluoroquinolin-8-amine, are known to have significant effects on cellular processes . They can inhibit bacterial DNA-gyrase, leading to a high antibacterial activity
Molecular Mechanism
Fluoroquinolones, a related class of compounds, exert their effects at the molecular level by inhibiting bacterial DNA-gyrase . This leads to a disruption of DNA replication and transcription, resulting in bacterial cell death .
Metabolic Pathways
Quinoline derivatives are known to undergo a variety of metabolic reactions, including electrophilic substitution .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinolin-8-amine typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline at the position 5, resulting in the formation of 5,5-difluoroquinolin-6-one . Another approach involves cyclization and cycloaddition reactions, displacements of halogen atoms, or the diaza group .
Industrial Production Methods: Industrial production of 5-Fluoroquinolin-8-amine may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions are also common in industrial settings .
化学反应分析
Types of Reactions: 5-Fluoroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
相似化合物的比较
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 5-Fluoroquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other fluorinated quinolines. For example, while 5-Fluoroquinoline and 6-Fluoroquinoline may exhibit similar antibacterial properties, the presence of the amine group in 5-Fluoroquinolin-8-amine enhances its potential as an enzyme inhibitor and broadens its range of biological applications .
属性
IUPAC Name |
5-fluoroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWQDAXFVALXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659413 | |
| Record name | 5-Fluoroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161038-18-2 | |
| Record name | 5-Fluoroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


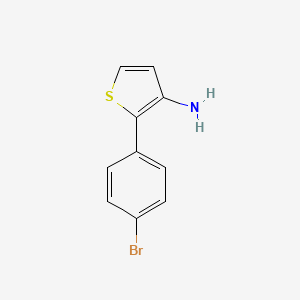
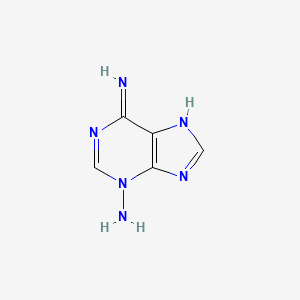
![((2S,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B576184.png)
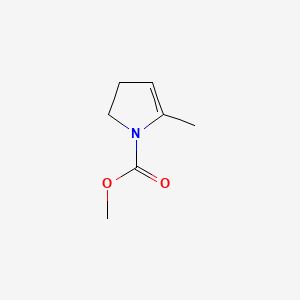
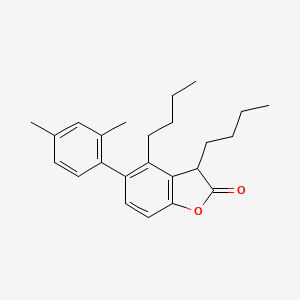
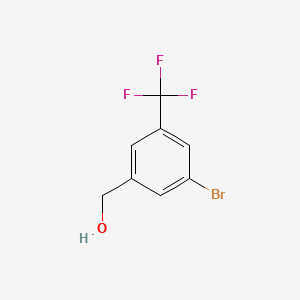
![1-chloro-3H-imidazo[1,5-a]benzimidazole](/img/structure/B576190.png)
